

what is the chemical structure of AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMOZ-CHPh-3-O-C-acid

Cat. No.: B12388571

[Get Quote](#)

An In-depth Technical Guide to AMOZ-CHPh-3-O-C-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity identified as **AMOZ-CHPh-3-O-C-acid**, including its chemical structure, physicochemical properties, and available identifiers. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Identity and Structure

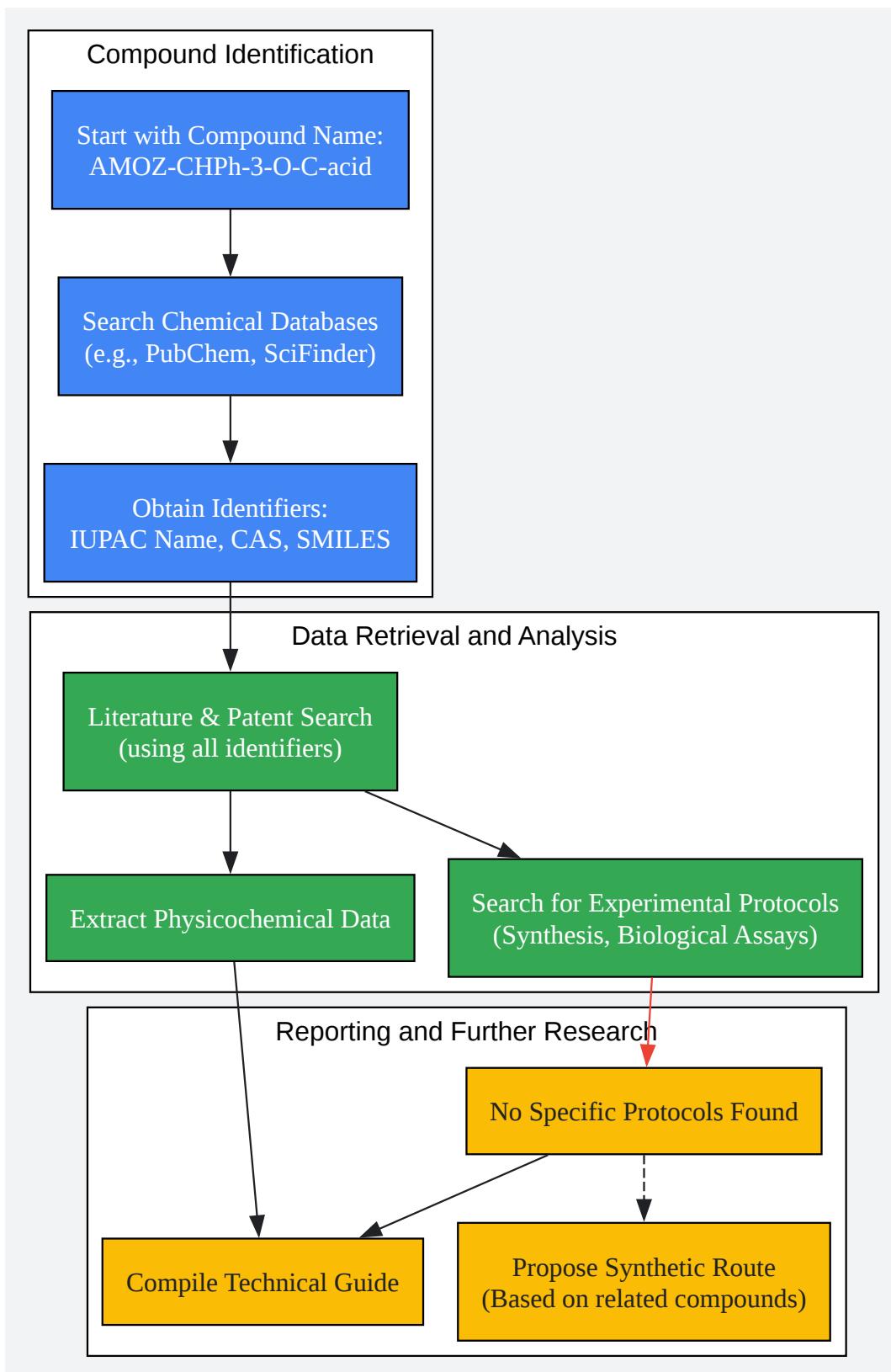
AMOZ-CHPh-3-O-C-acid is a complex organic molecule with the systematic IUPAC name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid. Its molecular formula is C₁₇H₂₁N₃O₆. The structure features a central phenoxyacetic acid moiety linked to an oxazolidinone ring system, which is further substituted with a morpholinomethyl group.

The chemical structure of **AMOZ-CHPh-3-O-C-acid** is visualized in the diagram below.

Figure 1: Chemical structure of **AMOZ-CHPh-3-O-C-acid**.

Physicochemical and Quantitative Data

A summary of the key computed physicochemical properties for **AMOZ-CHPh-3-O-C-acid** is provided in the table below. This data is derived from the PubChem database entry for CID 169494464.


Property	Value	Source
Molecular Formula	C17H21N3O6	PubChem
Molecular Weight	363.4 g/mol	PubChem
IUPAC Name	2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid	PubChem
PubChem CID	169494464	PubChem
CAS Number	1416047-55-6	ChemBK
Synonyms	HY-161003, CS-0909187	PubChem
XLogP3	-1.5	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	363.14303540 Da	PubChem
Monoisotopic Mass	363.14303540 Da	PubChem
Topological Polar Surface Area	101 Å ²	PubChem
Heavy Atom Count	26	PubChem

Experimental Protocols

As of the date of this guide, a detailed public record of specific experimental protocols for the synthesis or biological evaluation of **AMOZ-CHPh-3-O-C-acid** is not available in the surveyed

scientific literature and patent databases. The synthesis of structurally related oxazolidinone and phenoxyacetic acid derivatives is documented, often involving multi-step reaction sequences.

A generalized workflow for identifying information about a novel chemical entity like **AMOZ-CHPh-3-O-C-acid** is depicted below.

[Click to download full resolution via product page](#)**Figure 2:** Workflow for information retrieval on a novel chemical compound.

Potential Research Applications

Given the structural motifs present in **AMOZ-CHPh-3-O-C-acid**, particularly the oxazolidinone core, it may be of interest in the field of medicinal chemistry. Oxazolidinones are a class of antibiotics that inhibit bacterial protein synthesis. Further research would be required to determine if this compound exhibits any biological activity.

Conclusion

AMOZ-CHPh-3-O-C-acid is a well-defined chemical structure with available computed physicochemical data. However, there is a notable absence of published experimental data, including synthetic procedures and biological activity assessments. This presents an opportunity for novel research to synthesize this compound and explore its potential applications. Researchers interested in this molecule would need to develop a *de novo* synthetic route, likely drawing inspiration from established methods for constructing similar chemical scaffolds.

- To cite this document: BenchChem. [what is the chemical structure of AMOZ-CHPh-3-O-C-acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12388571#what-is-the-chemical-structure-of-amoz-chph-3-o-c-acid\]](https://www.benchchem.com/product/b12388571#what-is-the-chemical-structure-of-amoz-chph-3-o-c-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com